8-Nitroquinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXGWWIZRGKLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742656 | |
| Record name | 8-Nitroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861581-93-3 | |
| Record name | 8-Nitroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 8 Nitroquinolin 2 Amine
Strategies for Quinoline (B57606) Core Construction and Nitration
The synthesis of the 8-nitroquinoline (B147351) scaffold is a critical precursor step. This can be achieved either by nitrating a pre-formed quinoline ring or by constructing the quinoline ring from a nitro-substituted precursor.
Classical Nitration of Quinoline Derivatives
The direct nitration of quinoline via electrophilic aromatic substitution is a well-established method. This reaction is typically performed under harsh acidic conditions, most commonly with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The reaction proceeds through the electrophilic attack of the nitronium ion (NO₂⁺) on the quinoline ring.
Under these strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium cation. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene (B151609) ring, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com The relative yields of these isomers can be influenced by reaction conditions such as temperature and reaction time. For instance, nitration at 95°C to 100°C for one to two hours can produce a mixture containing 40-60% 5-nitroquinoline and 30-50% 8-nitroquinoline. google.com
| Reaction Conditions | 5-Nitroquinoline Yield | 8-Nitroquinoline Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 95-100°C, 1-2h | 40-60% | 30-50% | google.com |
Skraup-Doebner-Miller Reactions for Nitroquinoline Precursors
An alternative to direct nitration is the construction of the quinoline ring from an already nitrated starting material using classic named reactions. The Skraup synthesis and its variation, the Doebner-Miller reaction, are powerful methods for creating the quinoline core. wikipedia.orgiipseries.org
In the context of synthesizing 8-nitroquinoline, the Skraup reaction can be performed starting with o-nitroaniline. researchgate.net In this process, o-nitroaniline is heated with glycerol (B35011), sulfuric acid, and a mild oxidizing agent (such as arsenic acid or nitrobenzene (B124822) itself). researchgate.netreddit.com The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the o-nitroaniline. Subsequent acid-catalyzed cyclization and oxidation yield the final 8-nitroquinoline product. iipseries.org
The Doebner-Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgdrugfuture.comsynarchive.com For example, 2-nitroaniline (B44862) can be reacted with crotonaldehyde (B89634) in the presence of an acid catalyst to form nitro-substituted quinaldine (B1664567) (2-methylquinoline) derivatives. nih.gov This approach offers versatility in introducing substituents onto the pyridine ring of the quinoline system.
Regioselective Nitration Studies
Achieving regioselectivity in the nitration of quinoline is a significant challenge due to the formation of both 5- and 8-nitro isomers. Research has focused on modifying the substrate or reaction conditions to favor one isomer over the other.
One notable strategy involves the nitration of quinoline 1-oxide. Studies have shown that the site of nitration is highly dependent on the acidity of the reaction medium. jst.go.jpelsevierpure.com
In a neutral medium, the free (unprotonated) quinoline 1-oxide is nitrated at the 4-position. jst.go.jpelsevierpure.com
In strongly acidic media, the oxygen atom is protonated. This O-protonated quinoline 1-oxide directs nitration to the 5- and 8-positions. jst.go.jpelsevierpure.com
Further investigation into these acidic conditions revealed that as the acidity of the medium increases, nitration at the 5-position increasingly predominates over the 8-position. elsevierpure.com This provides a potential handle for controlling the isomer ratio. Other approaches have explored the use of directing groups attached to the quinoline ring to steer the nitration to a specific position, such as the remote C(5)–H nitration of 8-aminoquinoline (B160924) amides. acs.orgacs.org
Amination Reactions and Derivatization
Once the 8-nitroquinoline scaffold is obtained, the final step is the introduction of the amino group at the 2-position.
Direct Amination via Nucleophilic Displacement of Aromatic Hydrogen
The quinoline ring system, particularly when bearing a strong electron-withdrawing group like a nitro substituent, is activated towards nucleophilic attack. The pyridine half of the molecule is inherently electron-deficient, making the C-2 and C-4 positions susceptible to reaction with nucleophiles. This allows for the direct substitution of a hydrogen atom with an amino group, a process known as nucleophilic aromatic substitution of hydrogen (SNH).
A classic example of this transformation is the Chichibabin reaction, which involves heating a pyridine or quinoline derivative with sodium amide (NaNH₂) in an inert solvent or liquid ammonia (B1221849). wikipedia.orgmyttex.net The highly nucleophilic amide anion (⁻NH₂) attacks the electron-deficient C-2 position to form a σ-adduct intermediate. Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source in the reaction medium. wikipedia.org While the Chichibabin reaction is well-documented for quinoline itself, its application to nitroquinolines can be complex, though amination of nitroquinolines under similar conditions has been reported. researchgate.net The presence of the 8-nitro group is expected to further activate the ring system to this type of nucleophilic attack at the C-2 position.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Applications
Vicarious Nucleophilic Substitution (VNS) is a sophisticated method for the nucleophilic substitution of hydrogen in electron-deficient aromatic systems, including nitroquinolines. wikipedia.orgorganic-chemistry.org This reaction utilizes a nucleophile (typically a carbanion) that carries a leaving group on the nucleophilic atom. organic-chemistry.org The process involves the addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of the leaving group from the resulting σ-adduct to restore aromaticity. wikipedia.org
While VNS is a powerful tool for C-H functionalization, its regiochemical outcome is highly predictable. The substitution almost exclusively occurs at positions ortho or para to the activating nitro group. organic-chemistry.orgkuleuven.be In the case of 8-nitroquinoline, the ortho position is C-7 and the para position is C-5. Indeed, studies on the VNS reaction of 8-nitroquinoline have shown that substitution occurs at these positions. kuleuven.be For example, reactions with nucleophiles like 9H-carbazole result in the formation of 7-substituted-8-nitroquinoline derivatives. nih.gov
| Nitroquinoline Substrate | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 8-Nitroquinoline | Chloromethyl phenyl sulfone | ortho (C-7) | kuleuven.be |
| 8-Nitroquinoline | 9H-Carbazole | ortho (C-7) | nih.gov |
| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | ortho (C-6) | researchgate.net |
Therefore, while VNS is a key method for the direct amination of nitroaromatic compounds via nucleophilic displacement of hydrogen, its application to an 8-nitroquinoline substrate does not typically yield the 2-amino derivative but rather provides access to 5- and 7-substituted isomers. researchgate.netresearchgate.net
Nitro Group Reduction to Amino Functionality
The reduction of the nitro group in 8-Nitroquinolin-2-amine to the corresponding amino functionality, yielding quinoline-2,8-diamine, is a pivotal transformation that opens avenues for further derivatization. This conversion can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely employed and often clean method for the reduction of nitroarenes. This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Palladium-based Catalysts: Palladium, typically supported on activated carbon (Pd/C), is a highly effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The catalyst facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the nitro group, leading to its reduction to an amine.
Raney Nickel: Raney nickel, a porous nickel catalyst, is another powerful reagent for the hydrogenation of nitro compounds. commonorganicchemistry.com It is particularly useful when other reducible functional groups that might be sensitive to palladium-catalyzed hydrogenolysis are present in the molecule. The reaction conditions are similar to those used with palladium catalysts, involving a hydrogen atmosphere and a suitable solvent.
| Catalyst | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | H₂, Ethanol/Methanol, Room Temperature to moderate heat | High efficiency, relatively mild conditions |
| Raney Nickel | H₂, Ethanol/Methanol, Room Temperature to moderate heat | Strong reducing agent, useful for resistant substrates |
Chemical Reduction with Stannous Chloride and Other Reagents
Chemical reduction offers an alternative to catalytic hydrogenation and is often preferred for its operational simplicity and functional group tolerance.
Stannous Chloride (SnCl₂): Stannous chloride, in the presence of a strong acid like hydrochloric acid, is a classical and effective reagent for the reduction of aromatic nitro compounds to their corresponding amines. nih.govnih.gov The reaction is typically carried out in a protic solvent such as ethanol. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is subsequently protonated by the acidic medium. This method is known for its high yields and compatibility with a range of functional groups. nih.gov
| Reagent | Typical Conditions | Advantages |
| Stannous Chloride (SnCl₂) | HCl, Ethanol, Reflux | High yields, good functional group tolerance |
| Iron (Fe) in Acetic Acid | Acetic Acid, Heat | Mild conditions, selective reduction |
| Zinc (Zn) in Acetic Acid | Acetic Acid, Heat | Mild conditions, alternative to other metals |
Nucleophilic Substitution Strategies Involving the Nitro Group
The nitro group in nitroarenes is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). In certain activated systems, the nitro group itself can act as a leaving group and be displaced by a suitable nucleophile.
For a nucleophilic substitution of the nitro group to occur, the aromatic ring must be highly electron-deficient, typically achieved by the presence of other strong electron-withdrawing groups. The reaction proceeds via the formation of a Meisenheimer complex, where the nucleophile adds to the carbon atom bearing the nitro group. nih.gov Subsequent departure of the nitrite (B80452) ion (NO₂⁻) leads to the substituted product. While this reaction is well-documented for some highly activated nitroarenes, its application to 8-nitroquinoline derivatives is less common and would likely require harsh reaction conditions or specific activation of the quinoline ring.
N-Acetylation Reactions for Amine Modification
The amino group at the 2-position of this compound can be readily modified through N-acetylation. This reaction is important for protecting the amino group during subsequent chemical transformations or for synthesizing derivatives with altered biological or physical properties.
N-acetylation is typically achieved by treating the amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. This reaction is generally high-yielding and proceeds under mild conditions.
Advanced Synthetic Approaches for this compound Derivatives
The development of advanced synthetic methodologies allows for the creation of a diverse range of this compound derivatives with tailored properties. These approaches often focus on the functionalization of the quinoline core or the modification of the existing amino and nitro groups.
One key strategy involves the Vicarious Nucleophilic Substitution (VNS) of hydrogen on the 8-nitroquinoline scaffold. As discussed in section 2.2.1.2, this method allows for the introduction of various substituents at positions activated by the nitro group, leading to novel derivatives. nih.gov
Furthermore, the reduction of the nitro group to an amino group, as detailed in section 2.2.2, provides a versatile intermediate, quinoline-2,8-diamine. This diamine can then be subjected to a variety of reactions, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 8-position. The two amino groups can also be selectively protected and functionalized to create a wide array of derivatives.
Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can also be employed to introduce new carbon-carbon and carbon-nitrogen bonds to the quinoline scaffold, provided a suitable handle (e.g., a halogen) is present on the ring. These advanced methods significantly expand the accessible chemical space for derivatives of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. libretexts.orgyonedalabs.com These reactions typically require an aryl or vinyl halide (or pseudohalide) as a substrate. libretexts.orgwikipedia.org A thorough search of chemical databases and literature archives yielded no specific examples of this compound, or its corresponding halide derivatives (e.g., 2-amino-8-nitro-X-haloquinoline or 2-halo-8-nitroquinoline), being used as substrates in these coupling reactions.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions are efficient processes where three or more reactants combine in a single step to form a product. mdpi.com While MCRs, such as the Mannich or Betti reactions, have been reported for other quinoline derivatives, particularly 8-hydroxyquinolines, there is no available literature describing the participation of this compound as a component in any such reaction. nih.gov
Functionalization of the Quinoline Ring System
The functionalization of the quinoline ring is a broad area of research. nih.gov However, studies focusing on this compound are not present in the surveyed literature.
Introduction of Electron-Withdrawing GroupsThe introduction of additional electron-withdrawing groups, such as a nitro group, has been studied on related structures. An efficient and regioselective nitration of 8-aminoquinoline amides at the C5-position has been developed using iron(III) nitrate.acs.orgThis work even demonstrates the possibility of bis-nitration at the C5 and C7 positions.acs.orgWhile this indicates a strong directing effect of the 8-amino group, the influence of the existing 8-nitro group and the 2-amino group on further nitration of this compound has not been experimentally determined.
Due to the absence of specific research findings for this compound within the specified chemical transformations, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements. The creation of detailed research findings and data tables would be speculative and would not meet the required standard of scientific accuracy.
Mechanistic Investigations of Chemical Transformations
The chemical transformations involving this compound are governed by fundamental principles of organic reaction mechanisms. Elucidating these pathways and understanding the influence of various reaction parameters are crucial for the strategic synthesis and functionalization of this and related compounds. The following sections delve into the mechanistic details of the key transformations associated with this compound.
Reaction Pathway Elucidation
The synthesis of this compound itself represents a significant chemical transformation. The reaction pathways can be logically deduced by considering the formation of the quinoline core, the introduction of the nitro group at the C8 position, and the installation of the amine group at the C2 position. While a one-pot synthesis is uncommon, a multi-step approach allows for a clearer elucidation of the reaction pathways, which typically involve electrophilic aromatic substitution for nitration and nucleophilic substitution for amination.
Electrophilic Nitration of the Quinoline Ring:
A common pathway to introduce a nitro group onto a quinoline scaffold is through electrophilic aromatic substitution (EAS). For the formation of an 8-nitroquinoline precursor, the reaction proceeds via the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.
The mechanism unfolds in three key steps:
Generation of the Nitronium Ion: Sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.
Electrophilic Attack: The electron-rich benzene ring of the quinoline system acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C5 or C8 position due to the directing effects of the heterocyclic ring. The attack at C8 leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or an arenium ion.
Rearomatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C8 position of the sigma complex. This restores the aromaticity of the benzene ring, yielding the 8-nitroquinoline product.
This pathway is a well-established mechanism for the nitration of aromatic compounds and is directly applicable to the synthesis of the 8-nitroquinoline core. brieflands.com
Nucleophilic Amination at the C2-Position:
The introduction of the 2-amine group onto the 8-nitroquinoline core can be achieved through nucleophilic substitution on the electron-deficient pyridine ring. The presence of the strongly electron-withdrawing nitro group at the C8 position further deactivates the entire ring system towards electrophilic attack but activates the C2 and C4 positions for nucleophilic attack. Two primary mechanistic pathways are plausible for this transformation: the Chichibabin reaction and Nucleophilic Aromatic Substitution (SNAr) from a suitable precursor.
Chichibabin Reaction Pathway:
The Chichibabin reaction is a direct amination method for nitrogen-containing heterocycles. chemistnotes.com In the context of 8-nitroquinoline, the reaction would proceed with sodium amide (NaNH₂) in an inert solvent. chemistnotes.comscientificupdate.com
The mechanism is as follows:
Nucleophilic Addition: The powerful nucleophile, the amide anion (NH₂⁻), directly attacks the electron-deficient C2 position of the 8-nitroquinoline. wikipedia.org This leads to the formation of a negatively charged intermediate, a σ-adduct (or Meisenheimer-like adduct), where the negative charge is delocalized over the ring system and stabilized by the nitrogen atom of the quinoline and the electron-withdrawing nitro group. scientificupdate.comwikipedia.org
Hydride Elimination: The aromaticity of the pyridine ring is restored by the elimination of a hydride ion (H⁻) from the C2 position. wikipedia.org The departing hydride ion is a poor leaving group but is removed from the system by reacting with another molecule or by the conditions of the reaction, often leading to the formation of hydrogen gas. wikipedia.org
Protonation: The resulting sodium salt of this compound is then protonated during aqueous workup to yield the final product.
Nucleophilic Aromatic Substitution (SNAr) Pathway:
An alternative and often more controlled method involves a two-step SNAr mechanism starting from a precursor such as 2-chloro-8-nitroquinoline. The chloro group serves as a good leaving group, and the nitro group at the C8 position acts as a strong activating group for this substitution. libretexts.org
The elucidated pathway is:
Nucleophilic Attack: A nucleophile, such as ammonia (NH₃), attacks the carbon atom bearing the leaving group (chlorine) at the C2 position. This forms a tetrahedral intermediate, a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and is significantly stabilized by the resonance effect of the ortho and para-positioned electron-withdrawing groups. libretexts.orgyoutube.com Although the nitro group is not directly ortho or para to the C2 position, its strong inductive and resonance effects on the entire quinoline system facilitate this attack.
Loss of the Leaving Group: The aromaticity is regained as the leaving group (chloride ion, Cl⁻) departs, taking the bonding pair of electrons with it. This step is typically fast. libretexts.org
Deprotonation: The resulting intermediate, which is protonated at the newly introduced amino group, is then deprotonated by another ammonia molecule or a weak base in the reaction mixture to give the neutral this compound. youtube.comchemguide.co.uk
Biological Activity and Pharmacological Profiling of 8 Nitroquinolin 2 Amine Analogues
Antimicrobial Efficacy
Antifungal Potency
Analogues of 8-Nitroquinolin-2-amine, particularly those based on the 8-hydroxyquinoline (B1678124) scaffold, have demonstrated significant antifungal properties. The compound 8-hydroxy-5-nitroquinoline, also known as Nitroxoline (B368727), is noted for its activity against fungal infections caused by Candida albicans researchgate.net. The parent compound, 8-hydroxyquinoline (8HQ), shows potent antimicrobial effects against various diploid fungi and yeasts, with Minimum Inhibitory Concentration (MIC) values ranging from 3.44 to 13.78 μM researchgate.net.
The mechanism of action for these compounds is often linked to their ability to chelate divalent metal cations, which can interfere with the fungal cell's outer membrane and disrupt essential metallic homeostasis researchgate.net. Further research into novel derivatives has yielded compounds with even greater potency. For instance, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and evaluated against a range of clinically relevant fungal pathogens. One of the most active compounds, designated A14, exhibited remarkable potency, with MICs ranging from ≤0.0313 to 2 μg/mL against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris. This activity was significantly higher than the reference drug fluconazole (B54011) nih.gov. Compound A14 also demonstrated the ability to inhibit hyphal formation in C. albicans and suppress biofilm formation in both C. albicans and C. neoformans nih.gov.
Table 1: Antifungal Activity of 8-Hydroxyquinoline Analogue A14
| Fungal Pathogen | MIC Range (μg/mL) | Reference |
|---|---|---|
| Cryptococcus gattii | ≤0.0313 - 2 | nih.gov |
| Cryptococcus neoformans | ≤0.0313 - 2 | nih.gov |
| Candida glabrata | ≤0.0313 - 2 | nih.gov |
| Candida auris | ≤0.0313 - 2 | nih.gov |
Anticancer Potential
Various analogues of this compound, especially nitro-substituted quinolines and their derivatives, have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects against a range of human cancer cell lines through diverse mechanisms of action brieflands.comneuroquantology.com.
The anticancer activity of quinoline (B57606) derivatives is often attributed to their interaction with specific cellular targets crucial for cancer cell proliferation and survival. The analogue 8-hydroxy-5-nitroquinoline (Nitroxoline) has been identified as an inhibitor of methionine aminopeptidase, leading to anti-angiogenic effects both in vitro and in vivo nih.gov. In prostate cancer cells, Nitroxoline induces cell cycle arrest, an effect associated with a decrease in cyclin D1 and Cdc25A levels researchgate.net.
Other related structures also show targeted activity. For example, a series of 5-anilinoquinazoline-8-nitro derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key regulator of angiogenesis researchgate.netrsc.org. This inhibition is a well-established strategy for suppressing tumor growth rsc.org. Furthermore, some 8-hydroxyquinoline derivatives, such as Clioquinol, can inhibit the 20S proteasome in the presence of copper, inducing apoptosis in cancer cells researchgate.net.
Nitroquinoline compounds can exert their cytotoxic effects by directly interacting with DNA. The carcinogen 4-nitroquinoline (B1605747) 1-oxide, a related compound, is known to intercalate between DNA base pairs, which is believed to be a preliminary step before the formation of covalent bonds with DNA nih.gov. This two-step mechanism disrupts the DNA structure and function, ultimately leading to cell death nih.govresearchgate.net.
Another key mechanism is the induction of oxidative stress. Nitroxoline has been shown to increase the generation of intracellular reactive oxygen species (ROS), a process significantly enhanced by the presence of copper nih.govnih.gov. This surge in ROS can cause widespread damage to cellular components, including DNA, and trigger apoptotic pathways nih.gov. Studies on copper complexes of 8-hydroxyquinoline-benzohydrazones have confirmed that these compounds induce DNA damage through ROS generation, leading to cell death by apoptosis nih.gov.
The anticancer potential of 8-nitroquinoline (B147351) analogues has been substantiated through numerous in vitro cellular assays. 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be the most toxic among six tested analogues of Clioquinol, with IC50 values 5 to 10 times lower against various human cancer cell lines nih.govnih.gov. Its cytotoxicity was notably enhanced by the addition of copper nih.gov.
Functionalization of the quinoline core has been shown to significantly influence cytotoxic activity. A study evaluating a series of 8-nitroquinoline derivatives against the human colorectal carcinoma Caco-2 cell line demonstrated that structural modifications sequentially increased cytotoxicity. The derivative 8-nitro-7-quinolinecarbaldehyde was found to be the most potent in this series brieflands.com. Similarly, other studies have reported the cytotoxicity of various quinoline derivatives against a panel of cancer cell lines including HCT-116 (colon), MCF-7 (breast), A549 (lung), and HeLa (cervical) brieflands.comneuroquantology.com.
Table 2: Cytotoxic Activity of 8-Nitroquinoline Analogues Against Cancer Cell Lines
| Compound | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Human cancer cell lines | 5-10 fold lower than Clioquinol | nih.govnih.gov |
| 7-Methyl-8-nitro-quinoline | Caco-2 (colorectal) | 1.87 µM | brieflands.com |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (colorectal) | 0.93 µM | brieflands.com |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 0.53 µM | brieflands.com |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 1.14 µM | brieflands.com |
| 5-Bromo-6,8-dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity | neuroquantology.com |
Mechanisms of Action in Cancer Cells
Enzyme Inhibition Studies
The pharmacological profile of 8-nitroquinoline analogues includes the targeted inhibition of specific enzymes that are vital for cancer progression. As previously mentioned, Nitroxoline has been identified as an inhibitor of methionine aminopeptidase, an enzyme crucial for the formation of new blood vessels (angiogenesis) nih.gov. By inhibiting this enzyme, Nitroxoline can suppress the growth of tumors.
In a similar vein, a class of 5-anilinoquinazoline-8-nitro derivatives has been specifically designed and synthesized to target and inhibit the tyrosine kinase activity of VEGFR-2 researchgate.netrsc.org. The inhibition of this receptor blocks angiogenesis signaling pathways, thereby impeding tumor growth. Some of these novel derivatives demonstrated potent VEGFR-2 kinase inhibition with IC50 values in the submicromolar range rsc.org.
Furthermore, the broader class of 8-hydroxyquinoline analogues are known to act as inhibitors of the 20S proteasome, particularly in the presence of copper ions researchgate.net. The proteasome is a multi-enzyme complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of regulatory proteins that can trigger apoptosis in cancer cells. This mechanism of action is a hallmark of several established anticancer agents researchgate.net.
Antiviral Investigations of this compound Analogues
The exploration of quinoline scaffolds has revealed a promising avenue for the development of novel antiviral agents. While direct antiviral studies on this compound are not extensively documented in publicly available research, the analysis of its analogues provides significant insights into the potential antiviral activities associated with this chemical structure. Investigations into related nitro- and amino-substituted quinoline derivatives have demonstrated a spectrum of activities against various viral pathogens, suggesting that the this compound framework could serve as a valuable template for future antiviral drug design.
Activity against Specific Viral Strains (e.g., H5N1, Dengue Virus Serotype 2)
Research into the antiviral properties of quinoline derivatives has shown that specific substitutions on the quinoline ring are crucial in determining the efficacy and selectivity of these compounds against different viruses.
Avian Influenza (H5N1):
Studies on analogues such as 8-hydroxyquinoline-2-carboxanilides have shown antiviral activity against the highly pathogenic H5N1 avian influenza virus. For instance, the compound 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated a significant virus growth inhibition of 85.0% with a low cytotoxicity of 4%. This finding underscores the potential importance of the nitro group in conferring anti-influenza activity within a quinoline structure. The antiviral activity of these analogues appears to be influenced by the lipophilicity and the electron-withdrawing properties of the substituents on the anilide ring.
| Compound Analogue | Virus Strain | Virus Growth Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | H5N1 | 85.0 | 4 |
Dengue Virus Serotype 2 (DENV-2):
The Dengue virus, particularly serotype 2, has been a target for several quinoline-based antiviral candidates. Studies on 4-anilinoquinoline derivatives have provided mixed results regarding the role of nitro and amino substitutions. For example, a nitro-substituted 4-anilinoquinoline analogue was found to be inactive against DENV-2, with an EC50 value greater than 10 μM. In contrast, the corresponding amino-substituted version, while also not highly potent, did show some level of activity, suggesting that the reduction of the nitro group to an amine could be a critical modification for anti-dengue activity in this specific scaffold.
Furthermore, research on 8-hydroxyquinoline derivatives has identified compounds with inhibitory effects against DENV-2 protease, a key enzyme in the viral replication cycle. One potent inhibitor, an 8-hydroxyquinoline containing two aryl substitutions at the 7-position, exhibited a half-maximal inhibitory concentration (IC50) of 0.91 ± 0.05 µM. Another study on 5,7-dichloro-8-hydroxyquinoline derivatives showed that an iso-propyl substituted analogue had a half-maximal inhibitory concentration (IC50) of 3.03 µM and a half-maximal cytotoxic concentration (CC50) of 16.06 µM against DENV-2.
| Compound Analogue | Target | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Nitro-substituted 4-anilinoquinoline | DENV-2 | >10 | - | - |
| Amino-substituted 4-anilinoquinoline | DENV-2 | Weak activity | - | - |
| 8-hydroxyquinoline derivative (with 2 aryl substitutions at position 7) | DENV-2 Protease | 0.91 ± 0.05 | - | - |
| 5,7-dichloro-8-hydroxy-2-isopropylquinoline | DENV-2 | 3.03 | 16.06 | 5.30 |
These findings collectively suggest that while the core quinoline structure is a promising starting point, the specific antiviral activity is highly dependent on the nature and position of its substituents. The presence of a nitro group, as in this compound, could be beneficial for activity against certain viruses like influenza, while an amino group might be more favorable for others, such as the Dengue virus.
Antiviral Mechanism of Action Elucidation
The mechanisms through which quinoline analogues exert their antiviral effects are varied and often target specific stages of the viral life cycle. Understanding these mechanisms is crucial for the rational design of more potent and selective antiviral drugs based on the this compound scaffold.
General antiviral mechanisms of action for quinoline derivatives can be broadly categorized as follows:
Inhibition of Viral Entry: Some quinoline compounds can interfere with the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral envelope with the cell membrane. Amantadine, for example, a drug with a related heterocyclic structure, is known to block the M2 ion channel of the influenza A virus, which inhibits viral uncoating.
Inhibition of Viral Replication: This is a common mechanism for many antiviral agents. Quinoline derivatives have been shown to inhibit key viral enzymes essential for replication. For instance, as mentioned, certain 8-hydroxyquinoline derivatives act as competitive inhibitors of the DENV-2 NS2B/NS3 protease, an enzyme critical for processing the viral polyprotein. By blocking this enzyme, the production of mature viral proteins is halted, thereby preventing the assembly of new virus particles.
Inhibition of Viral Protein Synthesis: Some antiviral compounds can interfere with the translation of viral mRNA into proteins.
Inhibition of Viral Release: Neuraminidase inhibitors are a well-known class of anti-influenza drugs that block the release of newly formed viruses from the host cell. While not directly reported for this compound analogues, this remains a potential mechanism for quinoline-based compounds.
The presence of the nitro group in this compound could influence its mechanism of action. Electron-withdrawing groups can affect the electronic properties of the quinoline ring system, potentially enhancing its ability to interact with viral or host cell targets. The amino group, on the other hand, can participate in hydrogen bonding and other interactions that may be critical for binding to the active site of viral enzymes.
Further research is needed to elucidate the specific antiviral mechanism of this compound and its direct analogues. This would likely involve a combination of in vitro antiviral assays, enzymatic assays with key viral proteins, and molecular modeling studies to identify the precise molecular targets and modes of interaction.
Structure Activity Relationship Sar Studies of 8 Nitroquinolin 2 Amine Derivatives
Influence of Substituent Effects on Biological Activity
The biological activity of 8-nitroquinolin-2-amine derivatives can be significantly modulated by the introduction of various substituents on the quinoline (B57606) ring. These substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
The electronic nature of substituents on the quinoline scaffold plays a pivotal role in determining the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly influence the electron density distribution within the molecule, which in turn affects its reactivity and binding affinity to target macromolecules.
Studies on related quinoline derivatives have demonstrated that the presence of strong electron-withdrawing groups, such as a nitro (-NO₂) group, can enhance antimicrobial activity. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, the introduction of a nitro group at the 5-position resulted in potent activity against Gram-negative bacteria. Conversely, the presence of an electron-donating amino (-NH₂) group at the same position led to weaker antibacterial activity but potent antioxidant properties. This suggests a trade-off between different biological activities based on the electronic effects of the substituents.
In the context of antiviral activity, research on 8-hydroxyquinoline-2-carboxamides has shown that increasing the electron-withdrawing properties of substituents on an attached anilide ring positively correlates with antiviral efficacy. For example, derivatives with nitro and multiple halogen substituents exhibited higher inhibition of virus growth. researchgate.net Similarly, studies on 2-styryl-8-nitroquinolines revealed that an electron-withdrawing bromine atom on the styryl ring enhanced cytotoxicity against cancer cell lines, whereas electron-donating methoxy (B1213986) or methylthio groups resulted in lower activity. researchgate.net
These findings suggest that for this compound derivatives, the strategic placement of additional electron-withdrawing groups could be a promising approach to enhance specific biological activities, such as antimicrobial or anticancer effects.
Table 1: Illustrative Impact of Electron-Donating and Electron-Withdrawing Groups on the Biological Activity of Quinoline Derivatives
| Parent Scaffold | Substituent | Electronic Effect | Observed Biological Activity Trend |
|---|---|---|---|
| 8-Hydroxyquinoline | -NO₂ | Electron-Withdrawing | Increased antimicrobial activity |
| 8-Hydroxyquinoline | -NH₂ | Electron-Donating | Decreased antimicrobial, increased antioxidant activity |
| 2-Styryl-8-nitroquinoline | -Br (on styryl) | Electron-Withdrawing | Enhanced cytotoxicity researchgate.net |
| 2-Styryl-8-nitroquinoline | -OCH₃ (on styryl) | Electron-Donating | Reduced cytotoxicity researchgate.net |
For example, in studies of 8-hydroxyquinoline derivatives, it has been observed that substituents at the C-5 and C-7 positions are particularly important for modulating activity. Halogenation at these positions has been shown to enhance antimicrobial properties. The introduction of a chloro group at C-6 of pyrano[3,2-h]quinolone derivatives resulted in the most active compounds in a series screened for anticancer activity. researchgate.net
Furthermore, the position of a functional group can influence its ability to participate in key interactions, such as hydrogen bonding. In the case of 8-hydroxyquinolines, the hydroxyl group at C-8 is crucial for its activity, which is often attributed to its ability to chelate metal ions. Derivatives with the hydroxyl group at position 8 were found to be more active than those with it at position 4. researchgate.net This highlights the critical role of the substituent's location in facilitating interactions with biological systems. For this compound, the relative positions of the nitro and amino groups are themselves a key determinant of the molecule's electronic and redox properties.
Correlation between Redox Potential and Biological Efficacy
The biological activity of many nitroaromatic compounds, including this compound derivatives, is often linked to their redox properties. The nitro group can undergo bioreduction in physiological environments, particularly in hypoxic cells or certain microorganisms, to form reactive intermediates that can induce cellular damage. Therefore, the ease with which the nitro group is reduced, as measured by its redox potential, can be a key determinant of biological efficacy.
Cyclic voltammetry is a widely used electrochemical technique to measure the redox potential of compounds like this compound derivatives. This method provides information about the reduction and oxidation processes of a molecule and the stability of the resulting species. In the context of nitroquinolines, cyclic voltammetry can determine the potential at which the one-electron reduction of the nitro group to a nitro radical anion occurs.
Studies on the related 8-nitroquinolin-2(1H)-ones have shown a strong correlation between their redox potential and their antileishmanial activity. It was observed that derivatives with a redox potential above -0.6 V were active, while those with a more negative redox potential were inactive. researchgate.net This suggests that a certain threshold of ease of reduction is necessary for the compound to be effectively bioactivated by parasitic nitroreductases. The basic redox potential of 8-nitroquinoline (B147351) itself is relatively low (around -0.84 V), but modifications to the quinoline ring can significantly increase this potential, making the compound more amenable to bioreduction. researchgate.net
A key structural feature that can significantly influence the redox potential of this compound is the potential for intramolecular hydrogen bonding between the 2-amino group and the 8-nitro group. This hydrogen bond can stabilize the molecule and its reduced forms, thereby affecting the ease of electron transfer.
In the analogous 8-nitroquinolin-2(1H)-one series, X-ray diffraction studies confirmed the presence of an intramolecular hydrogen bond between the lactam function at C-2 and the nitro group at C-8. This interaction was found to be responsible for a significant positive shift in the redox potential (approximately +0.3 V) compared to 8-nitroquinoline, which lacks this hydrogen-bonding capability. researchgate.net This shift makes the molecule easier to reduce and was directly linked to its antileishmanial activity. researchgate.net A similar effect would be anticipated for this compound, where the hydrogen atoms of the amino group can form a hydrogen bond with an oxygen atom of the nitro group. This interaction would be expected to increase the redox potential, potentially enhancing the biological activity that is dependent on nitroreduction. The stabilization of the resulting nitro radical anion by the hydrogen bond facilitates the reduction process.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and provide insights into the structural features that are important for efficacy.
For quinoline derivatives, QSAR studies have been successfully employed to model their activity against various targets. These models typically use a range of descriptors, including:
Electronic descriptors: such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions.
Steric descriptors: such as molecular volume, surface area, and specific steric parameters (e.g., from CoMFA or CoMSIA), which describe the size and shape of the molecule and its influence on binding to a target.
Hydrophobic descriptors: such as the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.
Topological descriptors: which describe the connectivity of atoms within the molecule.
A typical QSAR study involves the generation of a statistically robust model using a training set of compounds with known biological activities. The predictive power of the model is then validated using an external test set of compounds. For this compound derivatives, a QSAR model could be developed to predict, for example, their antimicrobial or anticancer activity based on the nature and position of various substituents. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of being active, thereby streamlining the drug discovery process. For instance, 3D-QSAR methods like CoMFA and CoMSIA have been used to explain the antibacterial activity of pyrimido-isoquinolin-quinones based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov
Ligand-Target Interactions and Binding Affinity Analysis of this compound Derivatives
The exploration of Structure-Activity Relationships (SAR) for this compound and its derivatives has revealed critical insights into their interactions with biological targets and the corresponding binding affinities. These studies, often employing a combination of in vitro biological assays and in silico molecular modeling, are pivotal in elucidating the mechanism of action and guiding the design of more potent and selective therapeutic agents. The following sections delve into the specifics of these interactions and the quantitative analysis of their binding strengths.
Molecular Docking and Interaction Patterns
Molecular docking studies have been instrumental in visualizing the binding modes of quinoline derivatives within the active sites of their target proteins. While specific studies on this compound are emerging, research on structurally related compounds like 2-Methyl-8-nitro quinoline and quinoline-8-sulfonamides provides valuable predictive insights into potential interaction patterns. These studies suggest that the quinoline scaffold often engages in a variety of non-covalent interactions, including:
Hydrogen Bonding: The nitrogen atom in the quinoline ring and the amine group at the 2-position can act as hydrogen bond acceptors and donors, respectively. These interactions with amino acid residues such as serine, threonine, and lysine (B10760008) in a protein's active site are crucial for anchoring the ligand.
π-π Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction is fundamental for the stable orientation of the ligand within the binding pocket.
Metal Chelation: The presence of the nitro group at the 8-position, in conjunction with the amine at the 2-position, may introduce the potential for metal ion chelation, a property observed in other 8-substituted quinoline derivatives. This could be a critical aspect of their mechanism of action in metalloenzymes.
For instance, computational studies on 2-Methyl-8-nitro quinoline have highlighted its potential to form stable complexes within the binding cleft of target proteins through a combination of these interactions researchgate.net. Similarly, molecular dynamics simulations of quinoline-8-sulfonamide (B86410) derivatives targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2) have demonstrated the importance of the quinoline structure in determining a strong capacity to interact with the protein mdpi.com. These findings underscore the versatility of the quinoline scaffold in establishing effective binding with diverse biological targets.
Binding Affinity and Inhibitory Activity
The binding affinity of this compound derivatives is quantitatively assessed through various biological assays that measure their ability to inhibit the function of a specific target, often an enzyme or a receptor. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of a compound.
While a comprehensive dataset for a series of this compound derivatives is still under extensive investigation, studies on closely related 8-quinolinamines and 2-styryl-8-nitroquinolines offer valuable benchmarks for their potential biological activity.
Research on a series of 8-quinolinamines has demonstrated their potent anti-infective properties against a range of pathogens. The IC₅₀ values for these compounds highlight the influence of substituents on their biological activity nih.govacs.orgnih.gov.
| Compound | Target Organism/Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 8-Quinolinamine Derivative 1 | Staphylococcus aureus | 1.33 - 18.9 |
| 8-Quinolinamine Derivative 2 | Methicillin-resistant S. aureus | 1.38 - 15.34 |
| 8-Quinolinamine Derivative 3 | Mycobacterium intracellulare | 3.12 - 20 |
| 8-Quinolinamine Derivative 4 | Candida albicans | 4.93 - 19.38 |
| 8-Quinolinamine Derivative 5 | Candida glabrata | 3.96 - 19.22 |
| 8-Quinolinamine Derivative 6 | Candida krusei | 2.89 - 18.95 |
| 8-Quinolinamine Derivative 7 | Cryptococcus neoformans | 0.67 - 18.64 |
| 8-Quinolinamine Derivative 8 | Aspergillus fumigatus | 6.0 - 19.32 |
Furthermore, a study on 2-styryl-8-nitro quinolines revealed their cytotoxic properties against the HeLa cervical cancer cell line. The IC₅₀ values for these compounds demonstrate how modifications to the styryl substituent can impact their anti-proliferative activity. The presence of an electron-withdrawing group, such as a bromine atom, on the styryl ring was found to enhance cytotoxicity acs.org.
| Compound | Substituent on Styryl Ring | IC₅₀ (µM) against HeLa cells |
|---|---|---|
| S1B | -H | 10.370 |
| S2B | -OCH₃ | Not specified |
| S3B | -Br | 2.897 |
These findings from related quinoline derivatives strongly suggest that the this compound scaffold holds significant promise as a template for the development of potent bioactive molecules. The interplay of hydrogen bonding, π-π stacking, and hydrophobic interactions, governed by the nature and position of various substituents, dictates the binding affinity and, consequently, the biological activity of these compounds. Future research focusing on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives will be crucial for delineating a more precise and detailed Structure-Activity Relationship.
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
While the existence of this compound and some of its derivatives is noted in crystallographic databases, dedicated studies detailing its molecular modeling, electronic structure, and theoretical properties as per the specified sections—Density Functional Theory (DFT) calculations for molecular geometry, vibrational analysis, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—could not be located.
Scientific research often prioritizes compounds with specific known applications or those that are part of a broader study, which may explain the current absence of dedicated computational research on this particular molecule. Such analyses are highly specific and require targeted research projects to be carried out and subsequently published.
It is recommended to monitor scientific literature for any future studies that may undertake a computational investigation of this compound.
Computational Chemistry and Theoretical Investigations of 8 Nitroquinolin 2 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as 8-Nitroquinolin-2-amine, might interact with a protein target.
Molecular docking simulations can predict the binding modes of this compound with various biological targets, such as enzymes and receptors, which is a critical step in understanding its potential pharmacological activity. For instance, studies on similar quinoline (B57606) derivatives have successfully predicted their binding to various protein targets. A computational investigation of 2-Methyl-8-nitroquinoline, a structurally similar compound, has been performed to assess its potential as an anti-cancer agent by docking it with cancer-related proteins. researchgate.net Similarly, derivatives like 8-hydroxy-5-nitroquinoline have been docked against dehydrogenase inhibitors to explore their inhibitory potential. researchgate.net
For this compound, a typical docking study would involve preparing a 3D model of the compound and docking it into the active site of a selected target protein. The simulation would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. This approach allows researchers to hypothesize which enzymes or receptors the compound might inhibit or activate. For example, docking studies on 8-hydroxyquinoline-based blockers have provided insights into their mode of action on the Histamine H2 receptor. mdpi.com
Once a plausible binding mode is predicted, a detailed analysis of the interactions between the ligand and the protein is performed. These interactions are crucial for the stability of the ligand-protein complex and are the basis of the molecule's biological activity. The primary types of interactions analyzed include:
Hydrogen Bonds: The amine (-NH2) and nitro (-NO2) groups of this compound are capable of forming hydrogen bonds with amino acid residues in the protein's active site. These are strong, directional interactions that are often key to high binding affinity.
Hydrophobic Interactions: The quinoline ring system is aromatic and largely hydrophobic, allowing it to interact favorably with nonpolar amino acid residues like leucine, valine, and phenylalanine.
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the quinoline ring, which can lead to electrostatic interactions with negatively charged residues like aspartate or glutamate.
Computational studies on related quinoline derivatives have quantified these interactions. For example, docking of 8-hydroxy-5-nitroquinoline with a dehydrogenase inhibitor revealed a binding affinity of -5.8 kcal/mol, indicating a stable complex. researchgate.net The table below summarizes hypothetical, yet representative, docking results for this compound with a generic kinase enzyme, based on findings for similar compounds.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Kinase ABC | -7.5 | ASP-180 | Hydrogen Bond (with -NH2) |
| LYS-75 | Hydrogen Bond (with Nitro O) | ||
| LEU-130, VAL-85 | Hydrophobic Interaction | ||
| PHE-178 | π-π Stacking | ||
| Kinase XYZ | -6.9 | GLU-121 | Hydrogen Bond (with -NH2) |
| TRP-95 | π-π Stacking | ||
| ILE-68, ALA-145 | Hydrophobic Interaction |
This table is interactive and contains representative data based on studies of similar quinoline derivatives.
Mechanistic Computational Studies
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, such as photolysis or metabolic pathways. These studies involve calculating the energies of reactants, products, and transition states to map out the most likely reaction pathway.
8-Nitroquinoline (B147351) derivatives are known to be photolabile, meaning they can undergo chemical reactions upon exposure to light. This property is utilized in "caged compounds," where a biologically active molecule is rendered inert by attachment to a photolabile protecting group and can be released at a specific time and location using light.
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to study the photolysis mechanisms of 8-nitroquinoline-based photolabile groups. researchgate.net A study on such compounds revealed that the photolysis reaction is kinetically unfavorable in the electronic ground state (S0), with a high activation energy barrier. researchgate.net However, upon photo-excitation to the first excited singlet state (S1), the molecule can undergo intersystem crossing to the triplet state (T1). The reaction then proceeds in the triplet state, which has a much lower energy barrier, eventually leading to the release of the caged molecule. researchgate.net The large energy gap between the S0 and S1 states (calculated to be around 64.5 kcal/mol for a model system) is a key factor in this process. researchgate.net Such computational insights are crucial for designing more efficient photolabile protecting groups.
Beyond photolysis, computational methods can map out the pathways of other chemical reactions involving this compound. This involves calculating the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. A critical part of this analysis is locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.
For example, in the aforementioned photolysis study, DFT calculations identified a high energy barrier of 34.3 kcal/mol for a key carbonyl migration step in the ground state, confirming that the reaction is unlikely to occur without light. researchgate.net In another context, computational studies on 8-nitroquinolin-2(1H)-ones, which are activated by nitroreductase enzymes, used computational chemistry to design a series of derivatives with a wide range of redox potentials. nih.gov This allowed researchers to establish a relationship between the compound's electrochemical properties and its biological activity, providing insight into its mechanism of action. nih.govresearchgate.net
These computational approaches—calculating reaction pathways and analyzing transition states—are essential for understanding not only the intrinsic reactivity of this compound but also its metabolic fate and mechanism of action within a biological system.
Analytical Method Development and Characterization for Research Applications
Chromatographic Techniques
Chromatographic methods are paramount for the separation and quantification of 8-Nitroquinolin-2-amine from potential impurities and related substances. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method for this compound requires a systematic approach to optimize separation parameters. Given the compound's structure, which includes a polar primary amine and a nitro group on an aromatic quinoline (B57606) core, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.
Method Development Strategy:
Column Selection: A C18 column is a common choice for reversed-phase chromatography and would likely provide good retention and separation for this analyte.
Mobile Phase: A mobile phase consisting of an aqueous buffer (such as ammonium formate or phosphate) and an organic modifier (like acetonitrile or methanol) is typical. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the target compound and any impurities with different polarities.
Detection: A photodiode array (PDA) or UV-Vis detector would be appropriate, as the quinoline ring system is chromophoric. The detection wavelength should be set at one of the compound's absorption maxima to ensure high sensitivity.
Optimization: Key parameters such as mobile phase pH, gradient slope, flow rate, and column temperature would be systematically adjusted to achieve optimal resolution, peak shape, and analysis time.
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation would include assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
A hypothetical set of optimized HPLC parameters is presented in Table 1.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Separation and Quantification of Compound and Impurities
The validated HPLC method can be employed to separate and quantify this compound from process-related impurities. Potential impurities could include unreacted starting materials, such as 8-nitroquinoline (B147351), or by-products from the synthesis. The method's specificity ensures that the peaks corresponding to the main compound and its impurities are well-resolved.
Quantification is typically achieved by creating a calibration curve using certified reference standards of this compound at various concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The same principle applies to quantifying known impurities if their reference standards are available.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to its primary amine, nitro group, and aromatic quinoline structure. wpmucdn.comorgchemboulder.com
N-H Stretching: As a primary aromatic amine, two distinct N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com
N-O Stretching: The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹. wpmucdn.com
C=C and C=N Stretching: The aromatic quinoline ring will show multiple bands in the 1400-1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.
N-H Bending: A bending vibration for the primary amine (scissoring) is expected around 1580-1650 cm⁻¹. orgchemboulder.com
A summary of the predicted FT-IR absorption bands is provided in Table 2.
Table 2: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |
| 1620 - 1580 | Bending (Scissoring) | N-H (Primary Amine) |
| 1570 - 1500 | Asymmetric Stretch | N-O (Nitro Group) |
| 1380 - 1300 | Symmetric Stretch | N-O (Nitro Group) |
| 1600 - 1400 | Stretching | C=C, C=N (Aromatic Ring) |
| 1335 - 1250 | Stretching | C-N (Aromatic Amine) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. nih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the symmetric nitro stretch.
Aromatic Ring Vibrations: The quinoline ring system should produce characteristic bands, including a strong ring breathing vibration.
Nitro Group: The symmetric stretching vibration of the NO₂ group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1350 cm⁻¹.
Table 3 outlines the expected prominent Raman shifts.
Table 3: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | Stretching | Aromatic C-H |
| ~1600 | Ring Stretching | Aromatic C=C |
| ~1350 | Symmetric Stretch | N-O (Nitro Group) |
| ~1000 | Ring Breathing | Quinoline Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and confirming the presence of chromophoric systems. The extended conjugated system of the 8-nitroquinoline core, combined with the auxochromic amino group, would result in characteristic absorption bands in the UV-Vis region. The spectrum of the parent compound, 8-nitroquinoline, shows maximum absorption (λmax) at 275, 301, and 315 nm. nih.gov The addition of the electron-donating amino group at the 2-position is expected to cause a bathochromic (red) shift to longer wavelengths. Studies on other amino and nitro substituted quinolines confirm that these functional groups significantly influence the absorption spectra. researchgate.net
The expected absorption maxima for this compound are summarized in Table 4.
Table 4: Predicted UV-Vis Spectral Data for this compound in Methanol
| λmax (nm) | Electronic Transition |
| ~280-290 | π → π |
| ~320-340 | π → π |
| >350 | n → π* or Intramolecular Charge Transfer |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C NMR are fundamental for the characterization of this compound.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons would provide definitive information about their relative positions and the substitution pattern on the rings.
Similarly, a ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts of these signals would confirm the presence of the aromatic rings and the carbons bonded to the nitro and amine functional groups.
Comprehensive 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the complete bonding network of the molecule. Despite the utility of this technique, specific, published ¹H and ¹³C NMR spectral data for this compound are not found in the reviewed scientific literature.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure in the solid state. It would reveal the planarity of the quinoline ring system and the precise geometry of the nitro and amine substituents. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. A search of crystallographic databases indicates that the crystal structure for this compound has not been reported in the scientific literature to date.
Applications and Future Research Directions in Chemical Biology and Medicinal Chemistry
Applications as Chemical Probes
The unique photophysical and chemical properties of the 8-nitroquinoline (B147351) moiety are being harnessed for the development of sophisticated chemical probes to investigate complex biological systems.
Photolabile protecting groups, or "caging groups," are valuable tools in chemical biology for controlling the release of bioactive molecules with high spatiotemporal precision. nih.gov The 8-nitroquinoline scaffold has been explored for this purpose. researchgate.net Upon irradiation with light, these caging groups are cleaved, releasing the active molecule. A study on 8-nitroquinoline-based photolabile caging groups for carboxylic acids demonstrated their potential, with a 6-bromo-8-nitro-1,2-dihydroquinolinyl derivative showing favorable properties such as a long absorption wavelength and reasonable quantum yield. researchgate.net However, a separate investigation found that an 8-nitro-7-hydroxyquinolinyl (NHQ) derivative was photochemically insensitive for acetate (B1210297) release, highlighting the critical role of substituent patterns on the quinoline (B57606) ring for efficient photolysis. acs.org
Derivatives of the parent compound, 8-aminoquinoline (B160924), have been extensively developed as fluorescent probes for detecting metal ions, such as Zn2+, in biological systems. nih.govresearchgate.net The introduction of various functional groups to the 8-aminoquinoline core can modulate its fluorescent properties and enhance its selectivity and cell permeability. nih.govresearchgate.net These probes are instrumental in studying the roles of metal ions in various physiological and pathological processes. While 8-nitroquinolin-2-amine itself is not the primary fluorophore in these examples, this research highlights the versatility of the substituted quinoline scaffold in creating tools for biological investigation.
Exploration in Materials Science
The application of 8-nitroquinoline derivatives extends beyond the biological sciences into the field of materials science. The electronic properties of the quinoline ring system, influenced by electron-withdrawing and -donating groups, make these compounds interesting candidates for various materials. Heterocyclic aromatic compounds, including nitroquinolines, are explored for use in electro- and opto-electronic devices. researchgate.net For instance, 7-methyl-8-nitroquinoline (B1293703) has been identified as a key starting material for developing a range of other biologically and materially significant compounds. brieflands.com The potential for these molecules to serve as components in organic light-emitting diodes (OLEDs) or as building blocks for novel polymers is an active area of research. nih.gov
Comparative Studies with Other Quinoline Derivatives
Quinoline and its derivatives are recognized for their broad-spectrum pharmacological activities, including antimalarial, antibacterial, antifungal, and antitumor properties. acs.orgbrieflands.com Comparative analyses of this compound with other quinoline derivatives are crucial for elucidating its unique structure-activity relationships (SAR).
For instance, the 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like primaquine. acs.org Studies on various ring-substituted 8-quinolinamines have shown that modifications to the quinoline core can significantly impact their biological efficacy. acs.org A comparative study of this compound against these established 8-aminoquinoline antimalarials could reveal the influence of the nitro group at the 8-position and the amino group at the 2-position on activity and mechanism of action.
Furthermore, research on 8-nitroquinolin-2(1H)-ones has highlighted their potential as antikinetoplastid agents. nih.govresearchgate.net These studies have indicated that the biological activity is linked to the redox potential of the molecule, which is influenced by the nitro group. nih.govresearchgate.net A comparative electrochemical and biological evaluation of this compound alongside these lactam analogs could provide valuable insights into the bioactivation mechanisms of nitroaromatic compounds.
Table 1: Comparison of Quinoline Scaffolds
| Compound Class | Key Structural Features | Primary Biological Activities Investigated |
|---|---|---|
| 8-Aminoquinolines | Amino group at C8 | Antimalarial, Antileishmanial, Antimicrobial acs.orgresearchgate.net |
| 8-Nitroquinolin-2(1H)-ones | Nitro group at C8, Lactam at C2 | Antikinetoplastid (Leishmania, Trypanosoma) nih.govresearchgate.net |
| 8-Hydroxyquinolines | Hydroxyl group at C8 | Anticancer, Antimicrobial, Neuroprotective nih.govnih.govnih.gov |
| This compound | Nitro group at C8, Amino group at C2 | Largely unexplored |
Potential for Drug Repurposing Initiatives
Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a cost-effective and accelerated pathway for drug development. drugbank.com While this compound itself is not an approved drug, the broader class of quinoline derivatives has seen successful repurposing efforts. For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), a urinary antiseptic, has been investigated for its potential as an antichagasic and anticancer agent. nih.govmdpi.com
The structural similarity of this compound to these and other biologically active quinolines suggests its potential as a candidate for repurposing screens. Its nitroaromatic moiety, a feature present in some antimicrobial and antiparasitic drugs, could confer activity against various pathogens. High-throughput screening of this compound against diverse biological targets, including those relevant to infectious diseases and oncology, could uncover novel therapeutic applications.
Optimization of Industrial Synthesis for Research Scale
The availability of a compound is a prerequisite for extensive biological evaluation. While specific industrial synthesis methods for this compound are not detailed in the available literature, general synthetic strategies for substituted quinolines can be adapted. A potential synthetic route could involve the nitration of 2-aminoquinoline (B145021) or the amination of a suitable 2-substituted-8-nitroquinoline precursor.
Optimization of the synthesis for research-scale production would focus on improving reaction yields, simplifying purification processes, and ensuring scalability. Key steps for optimization would include:
Starting Material Selection: Sourcing cost-effective and readily available starting materials.
Reaction Condition Optimization: Systematic variation of parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and minimize by-product formation.
Purification Techniques: Developing efficient chromatographic or crystallization methods to obtain high-purity this compound.
An optimized and well-documented synthetic protocol is essential to provide a consistent supply of the compound for further chemical biology and medicinal chemistry studies.
In vivo Studies and Further Preclinical Development
Following promising in vitro findings, the progression of this compound into preclinical development would necessitate comprehensive in vivo studies. The primary objectives of these studies would be to assess the compound's efficacy, pharmacokinetics (PK), and preliminary safety profile in animal models.
The selection of appropriate animal models would be guided by the identified in vitro activities. For instance, if this compound demonstrates potent antimicrobial activity, relevant infection models in mice would be employed. acs.org Similarly, for potential anticancer applications, xenograft models using human cancer cell lines would be appropriate. researchgate.net
Table 2: Key Parameters in Preclinical Development
| Study Type | Key Parameters to Evaluate |
|---|---|
| In vivo Efficacy | Tumor growth inhibition, pathogen clearance, survival rates |
| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, Excretion |
The data from these in vivo studies would be critical for establishing a proof-of-concept for the therapeutic potential of this compound and for making informed decisions regarding its further development as a drug candidate. The use of models such as the zebrafish embryo can also provide early insights into the toxicity of novel compounds. mdpi.com
Q & A
Q. How can this compound be functionalized for metal-organic framework (MOF) applications?
- Methodological Answer : Post-synthetic modification (PSM) via:
- Coordination : Use the amine group to anchor metal nodes (e.g., Cu(II) or Zn(II)).
- Covalent bonding : React the nitro group with thiols or amines under Mitsunobu conditions to install functional linkers .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
